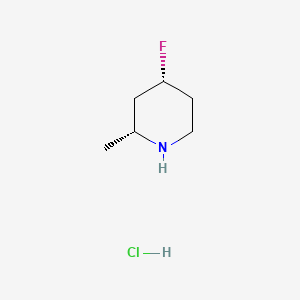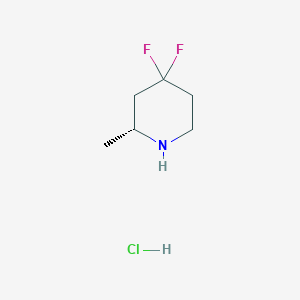
3-(5-Fluoropyridin-2-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoropyridin-2-YL)aniline is an organic compound with the molecular formula C11H9FN2 It is a derivative of aniline, where the aniline moiety is substituted with a fluoropyridine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable catalyst . The resulting fluoropyridine is then coupled with an aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 3-(5-Fluoropyridin-2-YL)aniline may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoropyridin-2-YL)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Catalysts: Palladium (Pd) catalysts for cross-coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoropyridin-2-YL)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoropyridin-2-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: Similar in structure but with the fluorine atom on the aniline ring instead of the pyridine ring.
4-Fluoropyridine: A fluorinated pyridine without the aniline moiety.
5-Fluoro-2-nitropyridine: Another fluorinated pyridine derivative with a nitro group instead of an aniline group.
Uniqueness
3-(5-Fluoropyridin-2-YL)aniline is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of the aniline moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
3-(5-fluoropyridin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-5-11(14-7-9)8-2-1-3-10(13)6-8/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJAVBHMUFWZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine](/img/structure/B8229526.png)



![tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B8229547.png)


![tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B8229570.png)

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B8229585.png)


![tert-butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B8229597.png)

